molecular formula C5H10O2 B3024943 1,2-Cyclopentanediol CAS No. 4065-92-3

1,2-Cyclopentanediol

Cat. No.: B3024943
CAS No.: 4065-92-3
M. Wt: 102.13 g/mol
InChI Key: VCVOSERVUCJNPR-UHFFFAOYSA-N
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Description

1,2-Cyclopentanediol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl (OH) groups attached to adjacent carbon atoms in a cyclopentane ring. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied due to its stability .

Mechanism of Action

Target of Action

1,2-Cyclopentanediol is a chemical compound with the molecular formula C5H10O2 It’s known that certain diols can interact with bacterial quorum sensing , a system that regulates gene expression in response to cell density and often influences pathogenicity.

Mode of Action

It’s plausible that, like other diols, it may interfere with bacterial quorum sensing . Quorum sensing allows bacteria to coordinate behaviors such as biofilm formation, virulence, and antibiotic resistance . By disrupting these processes, this compound could potentially inhibit bacterial growth or pathogenicity.

Biochemical Pathways

Given its potential role in disrupting quorum sensing , it may impact pathways related to bacterial communication, biofilm formation, and virulence.

Result of Action

If it does indeed interfere with bacterial quorum sensing , it could potentially inhibit bacterial growth or pathogenicity by disrupting communication and coordination among bacterial cells.

Preparation Methods

1,2-Cyclopentanediol can be synthesized through various methods. One common synthetic route involves the oxidation of cyclopentene to cyclopentene oxide using hydrogen peroxide in the presence of a catalyst. The cyclopentene oxide is then hydrolyzed to yield this compound . The detailed steps are as follows:

    Oxidation Reaction: Cyclopentene is reacted with hydrogen peroxide in the presence of a catalyst (e.g., Fu-Cu) and a cocatalyst (e.g., KCl) at 35-45°C for 4-6 hours to form cyclopentene oxide.

    Hydrolysis Reaction: The cyclopentene oxide is then hydrolyzed with deionized water at 70-90°C for 80-110 hours using a solid proton acid as the catalyst.

    Product Separation: The mixture is distilled under reduced pressure to obtain this compound.

Chemical Reactions Analysis

1,2-Cyclopentanediol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and periodic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Cyclopentanediol has several applications in scientific research:

Comparison with Similar Compounds

1,2-Cyclopentanediol can be compared with other similar compounds, such as:

This compound is unique due to its specific ring structure and the positioning of the hydroxyl groups, which influence its reactivity and applications.

Biological Activity

1,2-Cyclopentanediol is a cyclic organic compound characterized by two hydroxyl groups on adjacent carbon atoms in a five-membered ring. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound exists in two stereoisomeric forms: cis and trans. The cis form allows for intramolecular hydrogen bonding due to the spatial proximity of the hydroxyl groups, which influences its chemical properties, including its reactivity and stability in biological systems . The trans form does not exhibit such hydrogen bonding due to the distance between the hydroxyl groups.

Antiparasitic Properties

Research has indicated that certain derivatives of this compound exhibit antiparasitic activity. For instance, compounds derived from this compound have been investigated for their effectiveness against various parasitic infections. A patent describes 3(4-amino benzotriazo-1-yl-)1,2-cyclopentanediols as potential treatments for parasitic diseases, although specific biological activities were not ascribed to the base compound itself .

Immune Modulation

A study published in the Journal of Natural Products highlighted the synthesis and immune-suppressive effects of this compound derivatives. These derivatives were shown to modulate innate immune responses, suggesting potential applications in treating autoimmune conditions and inflammatory diseases .

The biological activity of this compound is thought to be mediated through its interaction with various biological targets. The compound's ability to form hydrogen bonds may facilitate interactions with proteins or nucleic acids, influencing cellular signaling pathways.

Study on Chromium Complexes

A significant study focused on the stabilization of chromium(V) complexes with 1,2-diolato ligands, including this compound. This research demonstrated that these complexes could induce oxidative DNA damage without external oxidants or reductants. The findings suggest that this compound can play a role in genotoxicity associated with chromium compounds .

Data Tables

Property Value
Molecular FormulaC5_5H10_10O2_2
Melting Point70-72 °C
SolubilitySoluble in water
Stereoisomerscis and trans forms

Properties

IUPAC Name

cyclopentane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVOSERVUCJNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275933
Record name 1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5057-98-7, 5057-99-8, 4065-92-3
Record name cis-1,2-Cyclopentanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cyclopentane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclopentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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